molecular formula C23H20N4O B3893434 (Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide

(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B3893434
M. Wt: 368.4 g/mol
InChI Key: YEWJRUQTIKCPLV-LCYFTJDESA-N
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Description

(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various materials. This specific compound is characterized by its unique structure, which includes a benzotriazole moiety linked to a phenylprop-2-enamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting o-phenylenediamine with nitrous acid.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 3,4-dimethylphenylamine under acidic conditions to form the desired benzotriazole derivative.

    Amidation: The final step involves the amidation reaction where the benzotriazole derivative is reacted with cinnamoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole moiety.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide is used as a precursor in the synthesis of more complex organic molecules. It is also studied for its photostability and UV absorption properties.

Biology

In biological research, this compound is investigated for its potential as a UV-protective agent in biological systems. Its ability to absorb UV radiation makes it a candidate for protecting cells and tissues from UV-induced damage.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of drugs that require UV stability. Its unique structure may also offer specific interactions with biological targets.

Industry

In the industrial sector, this compound is used as a UV stabilizer in plastics, coatings, and other materials to enhance their durability and longevity.

Mechanism of Action

The mechanism of action of (Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide primarily involves its ability to absorb UV radiation. The benzotriazole moiety acts as a UV absorber, converting harmful UV radiation into less harmful thermal energy. This process protects the material or biological system from UV-induced degradation. The molecular targets include UV-sensitive components in materials and biological systems, where the compound forms a protective barrier against UV radiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-2H-benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol

Uniqueness

(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide is unique due to its specific structural configuration, which includes a phenylprop-2-enamide group. This configuration enhances its UV absorption properties and makes it more effective as a UV stabilizer compared to other benzotriazole derivatives.

Properties

IUPAC Name

(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-16-8-11-20(14-17(16)2)27-25-21-12-10-19(15-22(21)26-27)24-23(28)13-9-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,28)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWJRUQTIKCPLV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C\C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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